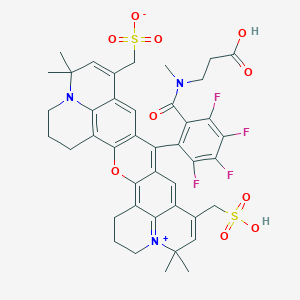
Iso-Abberior Star Red
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-Abberior Star Red is a fluorescent dye known for its exceptional brightness and photostability, particularly in the red and infrared wavelength ranges. It is widely used in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy and confocal microscopy. This dye is designed to provide high-resolution imaging with minimal background interference, making it ideal for various biological and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso-Abberior Star Red involves the coupling of organic fluorescent molecules with secondary antibodies. The process typically includes the following steps:
Activation of the Fluorescent Molecule: The fluorescent molecule is activated using a coupling agent such as N-hydroxysuccinimide (NHS).
Conjugation with Antibodies: The activated fluorescent molecule is then conjugated with secondary antibodies through a reaction that forms a stable covalent bond.
Purification: The conjugated product is purified using techniques such as chromatography to remove any unreacted components.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. Quality control measures are implemented to verify the consistency and performance of the dye .
Chemical Reactions Analysis
Types of Reactions
Iso-Abberior Star Red primarily undergoes the following types of reactions:
Oxidation: The dye can undergo oxidation reactions, which may affect its fluorescence properties.
Reduction: Reduction reactions can also impact the dye’s photostability and brightness.
Substitution: The dye can participate in substitution reactions, particularly during the conjugation process with antibodies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Coupling agents like N-hydroxysuccinimide (NHS) are employed during the conjugation process.
Major Products Formed
The major products formed from these reactions include the conjugated dye-antibody complexes, which are used for imaging applications in biological research .
Scientific Research Applications
Iso-Abberior Star Red has a wide range of applications in scientific research:
Chemistry: Used in fluorescence spectroscopy to study molecular interactions and dynamics.
Biology: Employed in immunofluorescence techniques to label and visualize specific proteins within cells and tissues.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases at the cellular level.
Industry: Applied in quality control processes to ensure the integrity of biological samples and products.
Mechanism of Action
Iso-Abberior Star Red exerts its effects through fluorescence, a process where the dye absorbs light at a specific wavelength and emits light at a longer wavelength. The molecular targets of this dye are typically proteins or other biomolecules that have been labeled with the dye through conjugation with antibodies. The pathways involved include the excitation of the dye by a light source and the subsequent emission of fluorescence, which is detected and used to generate high-resolution images .
Comparison with Similar Compounds
Similar Compounds
- Atto 647N
- Alexa Fluor 647
- Cy 5
Comparison
Iso-Abberior Star Red stands out due to its superior photostability and brightness compared to similar compounds. It provides minimal background interference, making it highly suitable for super-resolution microscopy. Additionally, its compatibility with various imaging systems, including Abberior Instruments and Leica STED microscopes, enhances its versatility in research applications .
Properties
Molecular Formula |
C42H41F4N3O10S2 |
|---|---|
Molecular Weight |
887.9 g/mol |
IUPAC Name |
[16-[2-[2-carboxyethyl(methyl)carbamoyl]-3,4,5,6-tetrafluorophenyl]-10,10,22,22-tetramethyl-20-(sulfomethyl)-3-oxa-9-aza-23-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1,4(15),5(28),11,13,16,18,20,23(27)-nonaen-12-yl]methanesulfonate |
InChI |
InChI=1S/C42H41F4N3O10S2/c1-41(2)16-20(18-60(53,54)55)24-14-26-29(30-31(33(44)35(46)34(45)32(30)43)40(52)47(5)13-10-28(50)51)27-15-25-21(19-61(56,57)58)17-42(3,4)49-12-7-9-23(37(25)49)39(27)59-38(26)22-8-6-11-48(41)36(22)24/h14-17H,6-13,18-19H2,1-5H3,(H2-,50,51,53,54,55,56,57,58) |
InChI Key |
HANVJAFYSZSEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C4=C2N1CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C(=C(C(=C8F)F)F)F)C(=O)N(C)CCC(=O)O)C(=CC7(C)C)CS(=O)(=O)O)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















